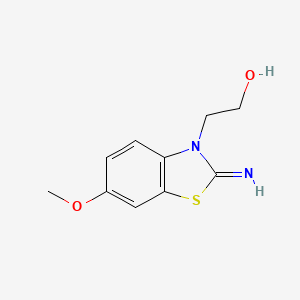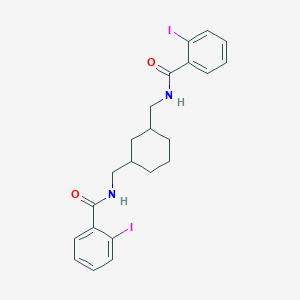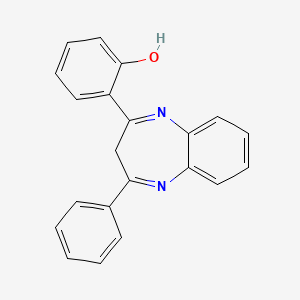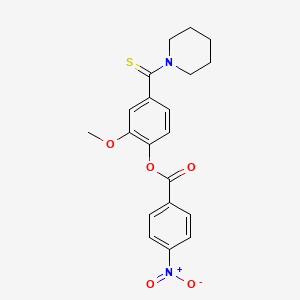
2-(2-imino-6-methoxy-1,3-benzothiazol-3(2H)-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Imino-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl)ethan-1-ol is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl)ethan-1-ol typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method involves the reaction of 2-aminothiophenol with 2-methoxybenzaldehyde in the presence of an acid catalyst to form the intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring. The final step involves the reduction of the imine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Imino-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) or strong acids (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, onto the benzene ring.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2-imino-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Imino-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl)ethan-1-amine
- 2-(2-Imino-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl)ethan-1-thiol
- 2-(2-Imino-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl)ethan-1-ester
Uniqueness
Compared to similar compounds, 2-(2-imino-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl)ethan-1-ol has unique structural features that contribute to its specific biological activities and chemical reactivity. The presence of the hydroxyl group enhances its solubility and potential for hydrogen bonding, which can influence its interactions with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
2-(2-imino-6-methoxy-1,3-benzothiazol-3-yl)ethanol |
InChI |
InChI=1S/C10H12N2O2S/c1-14-7-2-3-8-9(6-7)15-10(11)12(8)4-5-13/h2-3,6,11,13H,4-5H2,1H3 |
InChI Key |
OEBOKWNQOQWGSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=N)S2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11524811.png)
![2-[(E)-(2-{6-[(4-iodophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-dinitrophenol](/img/structure/B11524826.png)


![4-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B11524847.png)

![(3Z)-3-[(3-chloro-4-methylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11524853.png)
![(3E)-3-[(4-phenoxyphenyl)imino]-1-(piperidin-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11524865.png)
![3-methyl-N-[1-phenyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11524870.png)
![2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(6-methylnicotinonitrile)](/img/structure/B11524872.png)
![Ethyl 1-{[3'-(4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate](/img/structure/B11524880.png)
![[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-nitrophenyl)methanone](/img/structure/B11524883.png)
![2-[(2Z)-4-(4-cyclohexylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11524897.png)
